3-(4-Fluorophenyl)-6-hydrazinylpyridazine
Description
3-(4-Fluorophenyl)-6-hydrazinylpyridazine is a pyridazine derivative featuring a 4-fluorophenyl group at position 3 and a hydrazinyl substituent at position 4. The fluorophenyl moiety enhances lipophilicity and bioavailability, while the hydrazinyl group introduces nucleophilic and hydrogen-bonding capabilities, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation .
Properties
CAS No. |
88490-21-5 |
|---|---|
Molecular Formula |
C10H9FN4 |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
[6-(4-fluorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |
InChI Key |
MHGGAHUZDJJPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction of the pyridazine ring or the fluorophenyl group can yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyridazine or fluorophenyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(4-Fluorophenyl)-6-hydrazinylpyridazine can be used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It may also find applications in the development of dyes, pigments, or polymers .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine in biological systems involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Pyridazinones with Piperazine Substituents
Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (synthesized via hydrolysis of 3-chloro-6-substituted pyridazine) .
- Key Differences :
- Biological Activity: Piperazine-substituted pyridazinones show antinociceptive and anticancer activity, but the hydrazinyl group may confer distinct binding modes for enzyme inhibition (e.g., trans-sialidase in Trypanosoma cruzi) .
Pyridazinones with Thiazole and Triazole Moieties
Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
- The hydrazinyl group’s smaller size may allow access to sterically restricted active sites compared to bulkier heterocycles .
- Structural Data : X-ray crystallography reveals dihedral angles between fluorophenyl and pyridazine rings (4.64°–10.53°), influencing molecular planarity and binding affinity .
Comparison with Fluorophenyl-Containing Heterocycles
Chalcone Derivatives
Example: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.703 μM) .
- Key Differences: Chalcones feature α,β-unsaturated ketones, enabling Michael addition reactions, unlike pyridazines.
Pyrazole Derivatives
Example : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
- Key Differences :
Pharmacological and Physicochemical Properties
Physicochemical Data
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine at the para position enhances metabolic stability and target affinity across multiple scaffolds (chalcones, pyridazines) .
- Hydrazinyl vs. Piperazine : Hydrazinyl’s smaller size and hydrogen-bonding capacity may improve selectivity for enzymes with polar active sites, whereas piperazine derivatives favor CNS targets .
Biological Activity
3-(4-Fluorophenyl)-6-hydrazinylpyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazine nucleus with a hydrazinyl substituent and a fluorinated phenyl group. This structural arrangement is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression. The synthesis typically involves multi-step reactions that modify the pyridazine ring to introduce the hydrazinyl and fluorophenyl groups.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : The compound has been shown to exhibit significant growth inhibition against various cancer cell lines, including those from breast, lung, and colon cancers. Notably, it targets the c-jun N-terminal kinase 1 (JNK1) pathway, which is often dysregulated in cancerous cells.
- Analgesic and Anti-inflammatory Effects : Similar derivatives have demonstrated analgesic and anti-inflammatory properties, suggesting potential therapeutic applications beyond oncology.
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against both bacterial and fungal strains.
The primary mechanism through which this compound exerts its effects appears to involve the inhibition of JNK1. This inhibition leads to decreased levels of downstream targets such as c-Jun and c-Fos, which are critical for cell proliferation and survival in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Targeted Pathway |
|---|---|---|
| Anticancer | Growth inhibition | JNK1 |
| Analgesic | Pain relief | Unknown |
| Anti-inflammatory | Reduced inflammation | Unknown |
| Antimicrobial | Inhibition of bacteria/fungi | Unknown |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : A study evaluated the compound's effect on NCI-60 cancer cell lines, revealing that it significantly inhibited cell growth at concentrations as low as 10 µM. The most sensitive line was MCF7 (breast cancer), with an inhibition growth percentage (IGP) of 23% .
- In Vivo Studies : In animal models using Ehrlich ascites carcinoma, treatment with varying doses (15 mg/kg and 30 mg/kg) resulted in significant tumor volume reduction and increased necrosis compared to control groups. The compound demonstrated a higher necrotic index compared to standard treatments .
- Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound to JNK1, confirming its potential as a selective inhibitor through molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
